2-(3,4-dimethoxyphenyl)-1H-pyrrole

Molecular Characterization Quality Control Inventory Management

Researchers sourcing intermediates for lamellarin-type alkaloids often encounter mislabeled or substituted analogs. 2-(3,4-Dimethoxyphenyl)-1H-pyrrole is the exact building block required for the total synthesis of marine alkaloid ningalin C, introducing the critical 3,4-dimethoxyphenyl motif. - Distinct MW (203.24 g/mol) confirms identity via LC/GC-MS, preventing costly synthetic errors. - Balanced electron-donating effect (σ+ ≈ -0.55) optimizes electrophilic substitution selectivity. - Enhanced lipophilicity (est. LogP ~3.0-3.2) supports CNS/intracellular target programs.

Molecular Formula C12H13NO2
Molecular Weight 203.241
CAS No. 2096453-82-4
Cat. No. B2865752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-1H-pyrrole
CAS2096453-82-4
Molecular FormulaC12H13NO2
Molecular Weight203.241
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC=CN2)OC
InChIInChI=1S/C12H13NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h3-8,13H,1-2H3
InChIKeyWAQHIXKEGPXGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dimethoxyphenyl)-1H-pyrrole: Properties & Procurement


2-(3,4-Dimethoxyphenyl)-1H-pyrrole is a monosubstituted pyrrole derivative bearing a 3,4-dimethoxyphenyl group at the C2 position of the 1H-pyrrole ring . This compound (C12H13NO2, MW 203.24 g/mol) serves as a versatile heterocyclic building block and has been employed as an intermediate in the total synthesis of marine alkaloids such as ningalin C, where it is incorporated into a more complex 1H-pyrrole framework [1]. The presence of two methoxy substituents on the phenyl ring modulates electronic density and lipophilicity relative to unsubstituted or mono-methoxylated analogs, which can influence reactivity in cross-coupling reactions and the physicochemical properties of downstream compounds.

Workflow
Heterocyclic building block for marine alkaloid total synthesis
Selection
3,4-dimethoxy pattern for electronic and lipophilic tuning
Context
Supports ningalin C and lamellarin-type scaffold construction

Why Analogs Fail to Replace 2-(3,4-Dimethoxyphenyl)-1H-pyrrole


Substituting 2-(3,4-dimethoxyphenyl)-1H-pyrrole with a generic 2-phenyl-1H-pyrrole (CAS 3042-22-6) or 2-(4-methoxyphenyl)-1H-pyrrole (CAS 4995-12-4) would fundamentally alter the electronic and lipophilic character of the pyrrole nucleus. The electron-donating 3,4-dimethoxy pattern increases the electron density of the aryl ring compared to unsubstituted phenyl [1], while the additional methoxy group substantially raises both the molecular weight and the predicted lipophilicity (cLogP) relative to the 4-methoxy analog [2]. These differences directly impact reactivity in electrophilic substitutions, metal-catalyzed couplings, and the physicochemical profile of any final drug-like molecule or material—meaning a simple analog substitution would not preserve the intended synthetic outcome or property profile.

2-phenyl-1H-pyrrole lacks the 3,4-dimethoxy electron-donating pattern, which may reduce aromatic reactivity in electrophilic steps.
2-(4-methoxyphenyl)-1H-pyrrole provides a single methoxy; the missing 3-methoxy alters lipophilicity and electronic balance, potentially shifting cross-coupling outcomes.
Molecular weight and cLogP differences mean analytical detection (LC-MS/GC-MS) and downstream physicochemical profiles are not directly interchangeable.

2-(3,4-Dimethoxyphenyl)-1H-pyrrole: Differentiation from Analogs


Molecular Weight for Procurement Accuracy

The molecular weight of 2-(3,4-dimethoxyphenyl)-1H-pyrrole (203.24 g/mol) is significantly higher than that of the unsubstituted phenyl analog 2-phenyl-1H-pyrrole (143.19 g/mol) and the mono-methoxylated analog 2-(4-methoxyphenyl)-1H-pyrrole (173.21 g/mol) [1]. This ~30-60 g/mol mass difference enables unambiguous identification via LC-MS or GC-MS and ensures that the correct building block is received and utilized.

Molecular Weight for Procurement
Cross-study comparable
203.24 g/mol
Unambiguous MS identification vs. 143.19 g/mol (phenyl) and 173.21 g/mol (4-methoxy)
Prevents misidentification during procurement and synthesis monitoring
Molecular Characterization Quality Control Inventory Management

Enhanced Lipophilicity and Permeability

The presence of a second methoxy group on the phenyl ring is expected to increase the lipophilicity (LogP) of the target compound relative to its mono-methoxylated analog. While experimental LogP data for the target compound is not publicly available, the calculated LogP for 2-(4-methoxyphenyl)-1H-pyrrole is 2.46 [1]. The 3,4-dimethoxy substitution pattern typically adds ~0.5-0.7 units to the LogP of a phenyl ring compared to a single para-methoxy group, based on established π substituent constants for aromatic methoxy groups (π(4-OCH3) = -0.02; π(3,4-diOCH3) ≈ +0.5 to +0.7 depending on solvent system) [2].

Lipophilicity Estimate
Class-level inference
Predicted LogP ~3.0–3.2
Estimated increase of +0.5 to +0.7 LogP units over 4-methoxy analog (calc. 2.46)
Extrapolated from aromatic π constants; experimental LogP unavailable
Medicinal Chemistry Physicochemical Properties Lipophilicity

Electron-Donating Capacity and Electrophilic Substitution

The 3,4-dimethoxyphenyl group is a stronger electron-donating substituent than an unsubstituted phenyl or 4-methoxyphenyl group. The Hammett σ+ constant for a 3,4-dimethoxyphenyl group is approximately -0.55, compared to -0.78 for 4-methoxy (stronger electron donation) but -0.03 for unsubstituted phenyl [1]. This enhanced electron density on the aryl ring increases the rate of electrophilic aromatic substitution reactions, such as halogenation or nitration, which are common transformations in building block utilization.

Electron-Donating Capacity
Class-level inference
Hammett σ+ ≈ -0.55
Moderate activation: less than 4-methoxy (σ+ -0.78), more than phenyl (σ+ -0.03)
Influences electrophilic substitution rates and reaction condition design
Organic Synthesis Reactivity Electrophilic Substitution

Ningalin C Total Synthesis Intermediate

2-(3,4-Dimethoxyphenyl)-1H-pyrrole has been explicitly utilized as a building block in the total synthesis of ningalin C, a marine alkaloid. In this reported synthesis, the compound was incorporated into a more complex 1-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-bis-(3,4-dimethoxyphenyl)-1H-pyrrole framework, ultimately yielding ningalin C in five steps with a total yield of 19% [1]. In contrast, unsubstituted 2-phenyl-1H-pyrrole or 2-(4-methoxyphenyl)-1H-pyrrole have not been reported in analogous total syntheses, highlighting the specific structural requirement for the 3,4-dimethoxyphenyl motif in this natural product scaffold.

Synthetic Utility
Head-to-head
Key intermediate in ningalin C total synthesis (5 steps, 19% overall yield)
Essential for natural product scaffold; phenyl and 4-methoxy analogs not reported in this context
Replacement would prevent synthetic fidelity to ningalin C framework
Total Synthesis Natural Products Heterocyclic Chemistry

2-(3,4-Dimethoxyphenyl)-1H-pyrrole: Application Scenarios


Ningalin C and Marine Alkaloid Synthesis

As demonstrated by Ebel et al., 2-(3,4-dimethoxyphenyl)-1H-pyrrole serves as an essential building block for the construction of the marine alkaloid ningalin C [1]. This compound is specifically required to introduce the 3,4-dimethoxyphenyl motif into the pyrrole framework, a structural feature that cannot be replicated by simpler phenyl- or 4-methoxyphenyl-pyrroles. Researchers aiming to synthesize ningalin C or related lamellarin-type alkaloids should procure this exact building block to ensure synthetic fidelity and avoid the need for additional functionalization steps.

Lipophilicity Optimization for Drug Candidates

When a medicinal chemistry program requires a pyrrole scaffold with increased lipophilicity (estimated LogP ~3.0-3.2) relative to a 4-methoxyphenyl analog (LogP 2.46) [1][2], 2-(3,4-dimethoxyphenyl)-1H-pyrrole is the appropriate choice. This enhanced lipophilicity can improve membrane permeability and oral absorption of derived compounds, making it a strategic selection for programs targeting intracellular or CNS targets where higher LogP is desirable.

Electrophilic Substitution with Moderate Activation

The 3,4-dimethoxyphenyl group provides a balanced electron-donating effect (σ+ ≈ -0.55) that is less activating than a 4-methoxy group (σ+ = -0.78) but more activating than an unsubstituted phenyl ring (σ+ = -0.03) [1]. This intermediate activation profile makes the compound suitable for electrophilic substitution reactions where strong activation would lead to overreaction or polymerization, while weak activation would require forcing conditions. Synthetic chemists can leverage this electronic tuning to optimize reaction selectivity and yield.

Quality Control and Inventory Management

The distinct molecular weight of 2-(3,4-dimethoxyphenyl)-1H-pyrrole (203.24 g/mol) provides a clear LC-MS or GC-MS signature that differentiates it from common analogs such as 2-phenyl-1H-pyrrole (143.19 g/mol) and 2-(4-methoxyphenyl)-1H-pyrrole (173.21 g/mol) [1][2]. Laboratories managing large chemical inventories or CROs performing parallel synthesis can use this mass difference to confirm compound identity upon receipt and during reaction monitoring, reducing the risk of costly synthetic errors due to mislabeled or substituted reagents.

Application
Selection Property
Validation Focus
Marine alkaloid synthesis
3,4-dimethoxyphenyl building block
Synthetic fidelity to ningalin C and lamellarin scaffolds
Lipophilicity-modulated scaffold research
Estimated higher LogP profile
Physicochemical property assessment in derived compounds
Electrophilic substitution tuning
Balanced electronic activation (σ+ ~ -0.55)
Reaction condition optimization for selectivity and yield
Inventory QC and identity confirmation
Distinct molecular mass signature
LC-MS/GC-MS identity verification against common analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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